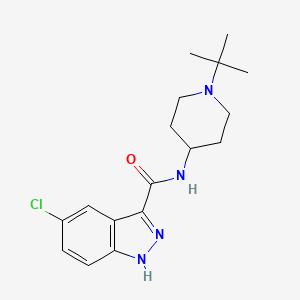![molecular formula C14H14N2O4S2 B7359467 2-Cyclopropyl-6-[(thiophen-3-ylsulfonylamino)methyl]pyridine-3-carboxylic acid](/img/structure/B7359467.png)
2-Cyclopropyl-6-[(thiophen-3-ylsulfonylamino)methyl]pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-6-[(thiophen-3-ylsulfonylamino)methyl]pyridine-3-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyridine carboxylic acids and has a molecular formula of C16H15N3O4S2.
Aplicaciones Científicas De Investigación
2-Cyclopropyl-6-[(thiophen-3-ylsulfonylamino)methyl]pyridine-3-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels. Therefore, this compound has been investigated as a potential treatment for type 2 diabetes mellitus.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropyl-6-[(thiophen-3-ylsulfonylamino)methyl]pyridine-3-carboxylic acid involves its inhibition of DPP-4, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of these hormones are increased, resulting in increased insulin secretion and decreased glucagon secretion, which leads to improved glycemic control.
Biochemical and Physiological Effects
2-Cyclopropyl-6-[(thiophen-3-ylsulfonylamino)methyl]pyridine-3-carboxylic acid has been shown to have several biochemical and physiological effects. It has been demonstrated to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, it has been shown to decrease fasting plasma glucose levels and hemoglobin A1c levels in clinical trials of patients with type 2 diabetes mellitus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Cyclopropyl-6-[(thiophen-3-ylsulfonylamino)methyl]pyridine-3-carboxylic acid in lab experiments is its potent inhibition of DPP-4, which makes it a useful tool for studying the role of DPP-4 in glucose homeostasis. However, one limitation is that this compound may have off-target effects on other enzymes, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 2-Cyclopropyl-6-[(thiophen-3-ylsulfonylamino)methyl]pyridine-3-carboxylic acid. One direction is to investigate its potential as a treatment for other metabolic disorders such as obesity and non-alcoholic fatty liver disease. Another direction is to study its effects on other physiological systems, such as the cardiovascular and nervous systems. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential off-target effects.
Conclusion
In conclusion, 2-Cyclopropyl-6-[(thiophen-3-ylsulfonylamino)methyl]pyridine-3-carboxylic acid is a promising compound with potential therapeutic applications for the treatment of type 2 diabetes mellitus. Its potent inhibition of DPP-4 makes it a useful tool for studying the role of DPP-4 in glucose homeostasis. However, further research is needed to fully understand its mechanism of action and potential off-target effects, as well as its potential applications for other metabolic disorders and physiological systems.
Métodos De Síntesis
The synthesis of 2-Cyclopropyl-6-[(thiophen-3-ylsulfonylamino)methyl]pyridine-3-carboxylic acid involves the reaction of 2-cyclopropyl-6-(chloromethyl)pyridine-3-carboxylic acid with thiophene-3-sulfonamide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified by column chromatography to obtain the final product.
Propiedades
IUPAC Name |
2-cyclopropyl-6-[(thiophen-3-ylsulfonylamino)methyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S2/c17-14(18)12-4-3-10(16-13(12)9-1-2-9)7-15-22(19,20)11-5-6-21-8-11/h3-6,8-9,15H,1-2,7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJQAABITRVEMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC(=N2)CNS(=O)(=O)C3=CSC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-[[4-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]methyl]propanamide](/img/structure/B7359391.png)

![N-[2-(5-ethyl-1H-1,2,4-triazol-3-yl)phenyl]-6-(furan-2-yl)-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7359398.png)
![2-[4-(5-Ethylthiophen-2-yl)sulfonylpiperazin-1-yl]pyrazine](/img/structure/B7359414.png)
![N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359418.png)
![N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359421.png)


![5-chloro-N-[1-(2-methylpropanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359435.png)
![5-chloro-N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359446.png)
![5-chloro-N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359448.png)

![methyl (2S)-2-[[(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carbonyl]amino]propanoate;hydrochloride](/img/structure/B7359463.png)
![1-[Methyl-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]amino]cyclopentane-1-carboxamide](/img/structure/B7359469.png)